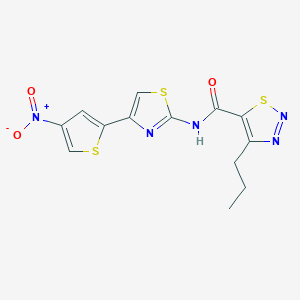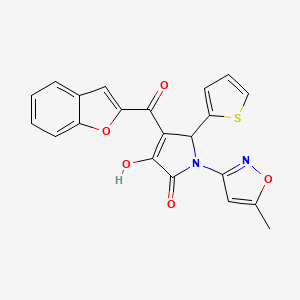![molecular formula C15H9BrClN3O3S B2711683 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide CAS No. 391217-98-4](/img/structure/B2711683.png)
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the bromination of 2-methylbenzothiazole to obtain 6-bromo-2-methylbenzothiazole . This intermediate is then subjected to further reactions to introduce the nitro and chloro groups, followed by the formation of the final benzamide structure through a condensation reaction with 2-chloro-5-nitrobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts and solvents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-methylbenzothiazole: A precursor in the synthesis of the target compound, sharing the benzothiazole core structure.
6-bromo-3-methylbenzo[d]thiazol-2(3H)-one: Another benzothiazole derivative with similar structural features.
1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: A compound with pesticidal properties, highlighting the versatility of benzothiazole derivatives.
Uniqueness
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O3S/c1-19-12-5-2-8(16)6-13(12)24-15(19)18-14(21)10-7-9(20(22)23)3-4-11(10)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRNTYZYTVBAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(1-{[cyclohexyl(methyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-phenylhexanamide](/img/structure/B2711600.png)
![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2711603.png)

![N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2711606.png)


![[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid](/img/structure/B2711612.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2711613.png)


![6-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2711620.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2711621.png)

![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)
